4-Chloro-1-methoxy-5-phenylnaphthalene
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Overview
Description
4-Chloro-1-methoxy-5-phenylnaphthalene is an organic compound belonging to the naphthalene derivatives family It is characterized by a chloro group at the 4th position, a methoxy group at the 1st position, and a phenyl group at the 5th position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methoxy-5-phenylnaphthalene can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated naphthalene under palladium catalysis.
Friedel-Crafts Alkylation: This reaction involves the alkylation of naphthalene with a chloro and methoxy substituent using an alkyl halide and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Hydroquinones.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
4-Chloro-1-methoxy-5-phenylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of dyes, optical brighteners, and electronic materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methoxy-5-phenylnaphthalene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chloro and methoxy groups on the naphthalene ring influence the reactivity and orientation of these reactions . The compound’s photophysical properties also make it a valuable tool in fluorescence-based applications .
Comparison with Similar Compounds
1-Chloro-4-(phenylethynyl)benzene: Similar in structure but with an ethynyl group instead of a methoxy group.
1-Chloro-4-methoxypentane: Contains a methoxy group but differs in the length of the carbon chain.
Uniqueness: 4-Chloro-1-methoxy-5-phenylnaphthalene stands out due to its specific substitution pattern on the naphthalene ring, which imparts unique photophysical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and fluorescence properties .
Properties
CAS No. |
61982-84-1 |
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Molecular Formula |
C17H13ClO |
Molecular Weight |
268.7 g/mol |
IUPAC Name |
4-chloro-1-methoxy-5-phenylnaphthalene |
InChI |
InChI=1S/C17H13ClO/c1-19-16-11-10-15(18)17-13(8-5-9-14(16)17)12-6-3-2-4-7-12/h2-11H,1H3 |
InChI Key |
QNVMXZOGMCFWSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=C(C=C1)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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